molecular formula C5H7N3O3 B148278 1-Acetyl-1,3,5-triazinane-2,4-dione CAS No. 131148-35-1

1-Acetyl-1,3,5-triazinane-2,4-dione

Cat. No.: B148278
CAS No.: 131148-35-1
M. Wt: 157.13 g/mol
InChI Key: NWROQCTUDFLUKN-UHFFFAOYSA-N
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Description

1-Acetyl-1,3,5-triazinane-2,4-dione (CAS 89179-95-3) is a heterocyclic compound featuring a six-membered triazinane ring substituted with acetyl and dione functional groups. Structurally, it is characterized by two ketone groups at positions 2 and 4 and an acetyl group at position 1 (Figure 1).

Properties

CAS No.

131148-35-1

Molecular Formula

C5H7N3O3

Molecular Weight

157.13 g/mol

IUPAC Name

1-acetyl-1,3,5-triazinane-2,4-dione

InChI

InChI=1S/C5H7N3O3/c1-3(9)8-2-6-4(10)7-5(8)11/h2H2,1H3,(H2,6,7,10,11)

InChI Key

NWROQCTUDFLUKN-UHFFFAOYSA-N

SMILES

CC(=O)N1CNC(=O)NC1=O

Canonical SMILES

CC(=O)N1CNC(=O)NC1=O

Synonyms

1,3,5-Triazine-2,4(1H,3H)-dione, 1-acetyldihydro- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Triazinane and Related Derivatives

Compound Name Substituents Ring Type Functional Groups Key Properties/Applications
1-Acetyl-1,3,5-triazinane-2,4-dione 1-Acetyl Triazinane (6-membered) 2,4-dione Enhanced lipophilicity
1,5-Diacetyl-1,3,5-triazinane-2,4-dione 1,5-Diacetyl Triazinane 2,4-dione Higher solubility due to dual acylation
5,6-Dichloro-1,3,5-triazinane-2,4-dione 5,6-Dichloro Triazinane 2,4-dione Antiviral activity (influenza inhibition)
3-Phenyl-1,3,5-triazinane-2,4-dione 3-Phenyl Triazinane 2,4-dione pKa = 17.8 in DMSO
3-Phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione (IM-7) 3-Phenyl, 5-(4-isopropylphenyl) Imidazolidine (5-membered) 2,4-dione Cardiovascular effects in rats

Key Observations :

  • Ring Size : Triazinane derivatives (6-membered) exhibit distinct electronic and steric effects compared to 5-membered imidazolidines. For example, imidazolidine derivatives like IM-7 show acute cardiovascular activity, whereas triazinanes are explored for antiviral and agrochemical uses .
  • Substituent Effects : The acetyl group in this compound increases lipophilicity, which may enhance bioavailability compared to polar chloro or phenyl substituents . Dual acylation (1,5-diacetyl derivative) further improves solubility .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name pKa (DMSO) Solubility Crystallinity
3-Phenyl-1,3,5-triazinane-2,4-dione 17.8 Low (hydrophobic aryl) Not reported
This compound Est. 14–16 Moderate (acetyl enhances lipophilicity) Amorphous
5,6-Dichloro-1,3,5-triazinane-2,4-dione Not reported Low (chloro groups reduce solubility) Crystalline
Crystalline Form A (Patent) Not reported Low (trifluoro substituents) High (stable crystalline form for agrochemical formulations)

Key Observations :

  • Acidity : The acetyl group likely lowers the pKa compared to 3-phenyl-1,3,5-triazinane-2,4-dione due to electron-withdrawing effects, though experimental data is lacking .
  • Crystallinity : Fluorinated triazinane derivatives (e.g., Patent compound ) exhibit stable crystalline forms critical for formulation stability, whereas acetylated analogs may favor amorphous states.

Key Observations :

  • Efficiency : Triazinane-dithiones require Lewis acid catalysts for cyclization, whereas imidazolidines use Strecker synthesis . Acetylated triazinanes may involve simpler acylation steps but lack reported optimization.
  • Yield : Imidazolidine derivatives achieve higher yields (70–74%) compared to triazinane-dithiones (46–74%) .

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